molecular formula C14H9ClF3N3 B4380345 3-chloro-7-(difluoromethyl)-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

3-chloro-7-(difluoromethyl)-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4380345
M. Wt: 311.69 g/mol
InChI Key: GITUNHGXECXFKV-UHFFFAOYSA-N
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Description

3-chloro-7-(difluoromethyl)-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chloro, difluoromethyl, fluorophenyl, and methyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7-(difluoromethyl)-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of various substituents through specific reactions such as halogenation, methylation, and fluorination. Each step requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality. The industrial production process also emphasizes safety and environmental considerations, ensuring compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-chloro-7-(difluoromethyl)-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chloro and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with parameters like solvent choice, temperature, and reaction time being critical for successful outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

3-chloro-7-(difluoromethyl)-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound is utilized in the development of advanced materials and chemical products with specialized properties.

Mechanism of Action

The mechanism of action of 3-chloro-7-(difluoromethyl)-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways The compound’s unique structure allows it to bind selectively to specific sites, modulating biological activities and producing desired effects

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluorophenyl (1-methyl-1H-imidazol-2-yl)methanamine
  • 2-fluorophenyl (1-methyl-1H-imidazol-2-yl)methanamine hydrochloride
  • 1-methyl-1H-imidazol-2-yl)methanamine

Uniqueness

Compared to similar compounds, 3-chloro-7-(difluoromethyl)-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern and the presence of multiple halogen atoms

Properties

IUPAC Name

3-chloro-7-(difluoromethyl)-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3/c1-7-12(15)14-19-10(8-2-4-9(16)5-3-8)6-11(13(17)18)21(14)20-7/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITUNHGXECXFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.